molecular formula C11H19NO3S B14678452 dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate CAS No. 38727-04-7

dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate

Cat. No.: B14678452
CAS No.: 38727-04-7
M. Wt: 245.34 g/mol
InChI Key: RLICSGVROQHWKR-VTLYIQCISA-N
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Description

dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate: is a synthetic compound that belongs to the class of phenethylamines Phenethylamines are known for their stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate typically involves the reaction of phenethylamine derivatives with appropriate reagents under controlled conditions. One common method includes the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, leading to the creation of chiral centers . The reaction conditions often involve the use of pyridoxal-5-phosphate as a cofactor and metal ions to enhance enzyme stability .

Industrial Production Methods: Industrial production of this compound may involve large-scale biocatalytic processes using engineered microorganisms. These processes are optimized for high yield and purity, often employing whole-cell biocatalysts in two-phase systems to achieve high substrate concentrations and enantiomeric excess values .

Chemical Reactions Analysis

Types of Reactions: dl-threo-alpha,beta-Dimethylphenethylamine monomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Properties

CAS No.

38727-04-7

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

methanesulfonic acid;(2R,3S)-3-phenylbutan-2-amine

InChI

InChI=1S/C10H15N.CH4O3S/c1-8(9(2)11)10-6-4-3-5-7-10;1-5(2,3)4/h3-9H,11H2,1-2H3;1H3,(H,2,3,4)/t8-,9-;/m1./s1

InChI Key

RLICSGVROQHWKR-VTLYIQCISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C)N.CS(=O)(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C)N.CS(=O)(=O)O

Origin of Product

United States

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